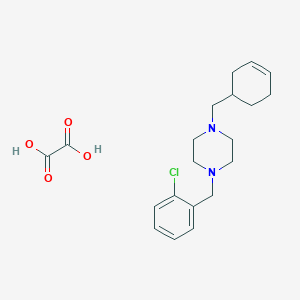
4,4'-iminodi(1-adamantanol) hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'4,4'-iminodi(1-adamantanol) hydrochloride', also known as 'Adiamantane', is a synthetic organic compound that has been widely used in scientific research. It is a derivative of adamantane, a hydrocarbon that is found in petroleum. Adiamantane is a white crystalline powder that is soluble in water and ethanol.
作用機序
The mechanism of action of Adiamantane is not well understood. However, it has been reported to have antioxidant and anti-inflammatory properties. Adiamantane has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Adiamantane has been reported to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and apoptosis. Adiamantane has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, Adiamantane has been reported to have anti-tumor properties.
実験室実験の利点と制限
Adiamantane has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Adiamantane has also been shown to be biocompatible and non-toxic, making it suitable for use in biological systems. However, Adiamantane has some limitations for lab experiments. It has poor solubility in organic solvents, which can limit its use in certain applications. Additionally, Adiamantane has limited stability in acidic conditions, which can affect its performance in some experiments.
将来の方向性
Adiamantane has several potential future directions for scientific research. It can be used as a building block for the synthesis of new materials with applications in drug delivery, catalysis, and sensors. Adiamantane can also be used as a scaffold for the design of new molecules with improved bioactivity. Additionally, Adiamantane can be further studied for its antioxidant and anti-inflammatory properties, as well as its potential as a therapeutic agent for Alzheimer's disease and cancer.
Conclusion:
In conclusion, Adiamantane is a synthetic organic compound that has been widely used in scientific research. It can be synthesized by reacting 1-adamantanamine with phosgene in the presence of a base. Adiamantane has been used as a building block for the synthesis of various molecules, including dendrimers and fluorescent dyes. Adiamantane has antioxidant and anti-inflammatory properties and has been shown to have various biochemical and physiological effects. Adiamantane has several advantages for lab experiments, including its ease of synthesis and biocompatibility. However, it also has some limitations, including its poor solubility in organic solvents and limited stability in acidic conditions. Adiamantane has several potential future directions for scientific research, including its use as a scaffold for the design of new molecules and its potential as a therapeutic agent for Alzheimer's disease and cancer.
合成法
Adiamantane can be synthesized by reacting 1-adamantanamine with phosgene in the presence of a base. The reaction yields Adiamantane hydrochloride, which can be further purified by recrystallization. The purity of Adiamantane can be determined by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
Adiamantane has been extensively used in scientific research as a building block for the synthesis of various molecules. It has been used in the synthesis of dendrimers, which are highly branched macromolecules with applications in drug delivery, catalysis, and sensors. Adiamantane has also been used in the synthesis of fluorescent dyes, which have applications in imaging and sensing.
特性
IUPAC Name |
4-[(5-hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2.ClH/c22-19-5-11-1-13(7-19)17(14(2-11)8-19)21-18-15-3-12-4-16(18)10-20(23,6-12)9-15;/h11-18,21-23H,1-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKDVUENQQZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4C5CC6CC4CC(C6)(C5)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5131721.png)
![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5131732.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5131737.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)
![4-bromo-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene](/img/structure/B5131762.png)


![methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5131807.png)
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)